Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry and Anion Sensing .
Summary of the Application: Trimesitylborane has been used in the synthesis of a sandwich complex, which has been studied for its anion binding properties . This is part of ongoing research into the use of Lewis acidic organoboron compounds as anion receptors .
Methods of Application or Experimental Procedures: The hexafluorophosphate salt of the cationic borane Mes2B [(η6-Mes)FeCp]+ (1+) was synthesized by reacting [(η6-naphthalene)FeCp][PF6] with Trimesitylborane . This compound undergoes two quasi-reversible reductions and reacts with both fluoride and cyanide anions in THF or MeOH to afford the corresponding zwitterionic fluoro- (1-F) and cyano- borate (1-CN) species .
Results or Outcomes: Spectrophotometric titrations carried out in THF indicate that the fluoride and cyanide binding constants of 1+ are much larger than those of Trimesitylborane . This difference points to the favorable inductive and coulombic effects imparted by the cationic [CpFe]+ moiety on the Lewis acidity of the boron center .
Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry .
Summary of the Application: Trimesitylborane can be used in the preparation of other boron compounds . It can react with various reagents to form different boron compounds, which can then be used in further chemical reactions .
Methods of Application or Experimental Procedures: Trimesitylborane can be prepared by reacting trimethylaluminium in hexane with boron tribromide in dibutyl ether . The resulting Trimesitylborane can then be reacted with other reagents to form different boron compounds .
Results or Outcomes: The specific outcomes of these reactions depend on the reagents used. The ability to form a variety of boron compounds makes trimesitylborane a versatile reagent in organoboron chemistry .
Specific Scientific Field: This application falls under the field of Material Science and Energy Storage .
Summary of the Application: Trimesitylborane has been used in the development of lithium-ion batteries . Specifically, it has been used as a radical scavenger in a separator for lithium-ion batteries .
Methods of Application or Experimental Procedures: A radical scavenger, trimesitylborane (TRMSB), is embedded on the surface of nano-sized tungsten oxide (WO3) by a simple one-step process . The resulting nanoparticles are coated onto conventional separators by a dip-coating process .
Results or Outcomes: The use of Trimesitylborane as a radical scavenger in lithium-ion batteries could potentially improve the safety and performance of these batteries . More research is needed to fully understand and optimize this application .
Trimesitylborane is an organoboron compound with the chemical formula CHB. It features a boron atom bonded to three mesityl groups, which are derived from 2,4,6-trimethylphenol. This compound is notable for its stability and low reactivity towards water and oxygen compared to other boron compounds, making it a valuable reagent in organic chemistry . Trimesitylborane exhibits unique electronic properties due to the presence of the mesityl groups, which provide steric hindrance and electron-donating characteristics.
The synthesis of trimesitylborane typically involves the reaction of boron trichloride with mesityllithium or mesitylmagnesium bromide. This method allows for the efficient formation of the compound while controlling the reaction conditions to prevent hydrolysis or oxidation. Alternative synthetic routes may include the direct reaction of mesitylboron derivatives with suitable reagents under an inert atmosphere to ensure stability .
Trimesitylborane finds applications in several areas:
Research indicates that trimesitylborane interacts effectively with different anions and organic substrates. Its ability to stabilize carbanions has been noted, which enhances its utility in synthetic organic chemistry . Furthermore, studies have demonstrated its compatibility with various solvents and electrolytes, suggesting potential for broader applications in electrochemistry and materials science .
Trimesitylborane can be compared with several other organoboron compounds that exhibit similar characteristics but differ in reactivity and application:
Compound Name | Formula | Unique Features |
---|---|---|
Triethylborane | CHB | More reactive towards air and moisture |
Tris(pentafluorophenyl)borane | CFB | Highly stable; used in advanced materials |
Triisobutylborane | CHB | Less sterically hindered; more reactive than trimesitylborane |
Trimesitylborane's unique combination of steric hindrance from the mesityl groups and its stability towards environmental factors sets it apart from these similar compounds. This makes it particularly advantageous for applications requiring robust reagents that can withstand harsh conditions without decomposing or reacting undesirably.
The history of trimesitylborane is deeply intertwined with the broader development of triarylborane chemistry. The synthesis of the first triarylborane can be traced back to 1885, when Michaelis and co-workers reported obtaining a small amount of triphenylborane. This was achieved through a general route involving the reaction of boron trichloride (BCl3) with a phenylhalide and elemental sodium at low temperature. However, this initial synthesis was difficult to reproduce, and reliable synthetic access was only available for mono- and diarylboranes in the early 20th century.
The landscape of triarylborane chemistry changed significantly with the work of Krause, who utilized boron trifluoride (BF3) in combination with Grignard reagents to synthesize trialkylboranes and alkylboronic acids in 1921. This methodology was subsequently applied to the synthesis of triphenylborane.
A significant breakthrough came in 1922 when Brown and colleagues reported the synthesis of the sterically demanding trimesitylborane from the corresponding Grignard reagent and boron trifluoride etherate. This synthesis required forcing conditions, including heating the reagents in toluene under reflux for 4 hours. As shown in the reaction below, if the reaction was stopped after 2 hours, only fluorodimesitylborane was isolated, demonstrating that the formation of triarylboranes from Grignard reagents is possible but requires heat to achieve completion due to the lower reactivity of arylmagnesium reagents compared to aryllithium reagents.
Mes-MgBr + BF3·OEt2 → MesBF2 (intermediate)MesBF2 + Mes-MgBr → Mes2BF (intermediate)Mes2BF + Mes-MgBr → Mes3B (trimesitylborane)
Brown and co-workers examined the reactivity of trimesitylborane with amines as well as its decomposition with water and oxygen. They found that trimesitylborane was less reactive than tri-α-naphthylborane or triphenylborane due to its greater steric hindrance. This discovery highlighted the importance of steric factors in the stability and reactivity of triarylboranes.
The synthesis of trimesitylborane was further improved by Hawkins and colleagues, who changed the solvent for the formation of the Grignard reagent from diethyl ether to tetrahydrofuran (THF). This modification resulted in a shorter reaction time and increased yield of the Grignard reagent, leading to more efficient synthesis of trimesitylborane and related compounds.
In the 1960s and 1970s, research on trimesitylborane expanded beyond synthetic methodology to include investigations of its photophysical properties. In 1967, scientists at Eastman Kodak began to explore the photophysical reactions of tetraarylborates and triarylboranes in solution. They confirmed that trimesitylborane was more stable than triphenylborane and investigated the influence of different substituents on the stability of triarylboranes.
To study the effect of para-substituents in various dimesitylphenylboranes, researchers combined methods previously developed by different groups. They first isolated fluorodimesitylborane as reported by Brown, then added this fluoroborane to a lithiated species prepared from the corresponding halogenated aromatics. This approach reflected the different reactivities of Grignard and organolithium reagents and allowed for the systematic investigation of the photophysical properties of the resulting triarylboranes in various solvents.
By the 1980s and 1990s, interest in trimesitylborane expanded due to its potential applications in materials science. The electron-deficient nature of the boron center makes trimesitylborane an excellent electron acceptor in donor-acceptor systems, leading to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In recent years, new synthetic methodologies have been developed for the preparation of trimesitylborane and related compounds. One notable advancement is the use of potassium aryltrifluoroborates as boron sources in the synthesis of triarylboranes. This approach allows for the systematic preparation of both symmetrically and unsymmetrically substituted triarylboranes.
Table 1: Modern Synthetic Approaches to Trimesitylborane
Method | Boron Source | Reaction Conditions | Yield | Reference |
---|---|---|---|---|
Grignard with BF3 etherate | BF3·OEt2 | Toluene, reflux, 4h | Moderate | Brown et al., 1922 |
Lithium reagent with BCl3 | BCl3 | Toluene, low temperature | High | Various modern methods |
Aryltrifluoroborate method | Ar-BF3K | Room temperature, one-pot | Moderate to high | Recent publications |
Mesityllithium with BCl3 | BCl3 | Toluene, reflux, 2.5h | High | Modern adaptations |
In 2015, researchers reported a nitration method for trimesitylborane to yield tris(3,5-dinitromesityl)borane. This reaction was performed using white fuming nitric acid and concentrated sulfuric acid at -70°C, with the temperature gradually increased to -40°C. The procedure yielded the nitrated product in 63% yield after recrystallization from ethyl acetate.
Trimesitylborane has played a significant role in advancing main-group element catalysis, particularly in the field of frustrated Lewis pair (FLP) chemistry. FLPs are combinations of Lewis acids and bases that, due to steric hindrance, cannot form a classic Lewis acid-base adduct. This "frustration" leads to unique reactivity patterns that have been exploited in various catalytic processes.
In 1942, Brown and co-workers were the first to observe the influence of steric hindrance on the interaction between Lewis acids and Lewis bases. However, it was not until 2006 that the concept of frustrated Lewis pairs was formally introduced, and the term was coined a year later by Stephan and colleagues.
Trimesitylborane serves as an excellent Lewis acid component in FLP systems due to its steric bulk and strong Lewis acidity. The three mesityl groups provide steric protection to the boron center while allowing it to maintain its Lewis acidic character. This combination of properties makes trimesitylborane an ideal candidate for FLP catalysis.
Recent research has demonstrated that triarylboranes, including trimesitylborane, can be used for the in situ generation of reactive carbene intermediates in both stoichiometric and catalytic reactions. These new reactivities of triarylboranes have gained significant attention in synthetic chemistry, particularly in catalytic studies. The range of organic compounds synthesized through these reactions are important as pharmaceuticals or agrochemicals.
Table 2: Applications of Trimesitylborane in Catalysis
Catalytic Application | Reaction Type | Significance | Products |
---|---|---|---|
Frustrated Lewis Pair Catalysis | Small molecule activation | Activation of H2, CO2, etc. | Reduction products |
Carbene Transfer Reactions | Diazo compound activation | Formation of new C-C bonds | Complex organic molecules |
Polymerization Catalysis | Chain-growth processes | Control of polymer architecture | Specialty polymers |
C-H Activation | Bond functionalization | Direct modification of C-H bonds | Functionalized aromatics |
In addition to its role in FLP chemistry, trimesitylborane has been explored as a catalyst in carbene transfer reactions using diazo compounds. These reactions are typically carried out using transition metal catalysts, but the use of main group elements like boron for the formation of carbene intermediates represents an exciting new direction in synthetic chemistry.
The steric protection provided by the mesityl groups in trimesitylborane makes it more stable to air and moisture compared to less hindered triarylboranes like triphenylborane. This stability, combined with its strong Lewis acidity, has made trimesitylborane a valuable tool in advancing main-group element catalysis.
Furthermore, the electron-deficient nature of the boron center in trimesitylborane makes it an excellent π-acceptor in donor-acceptor systems. This property has led to applications in organic electronics and other materials science applications. The π-π* conjugation in triarylborane systems decreases the LUMO energy level, enhancing the electron acceptor quality of these compounds and improving their performance in electronic devices.
The continued exploration of trimesitylborane and related compounds in main-group element catalysis has opened new avenues for chemical synthesis and materials development, highlighting the ongoing significance of this compound in organoboron chemistry.